molecular formula C12H6ClFN2O B11803459 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine

5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine

Cat. No.: B11803459
M. Wt: 248.64 g/mol
InChI Key: IOKSCCZABWKVOW-UHFFFAOYSA-N
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Description

Halogen Substitution Patterns

  • Chlorine at position 5 : Enhances electrophilicity at the pyridine ring, increasing reactivity toward nucleophilic aromatic substitution compared to unsubstituted analogs.
  • Fluorine position on phenyl : Ortho-substituted derivatives (e.g., 2-fluorophenyl) exhibit greater steric hindrance than para-substituted analogs, reducing rotational freedom about the C–C bond linking the phenyl and oxazole rings.

Electronic Effects

  • The electron-withdrawing nature of chlorine and fluorine substituents decreases electron density in the fused ring system, as evidenced by bathochromic shifts in UV-Vis spectra relative to non-halogenated derivatives.
  • Hydrogen-bonding capacity : The oxazole oxygen and pyridine nitrogen serve as hydrogen-bond acceptors, with potential interaction sites modulated by halogen substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6ClFN2O

Molecular Weight

248.64 g/mol

IUPAC Name

5-chloro-2-(2-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6ClFN2O/c13-10-6-5-9-12(16-10)17-11(15-9)7-3-1-2-4-8(7)14/h1-6H

InChI Key

IOKSCCZABWKVOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)N=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine is investigated for its potential as a pharmacophore in drug design. It has shown promise in several areas:

  • Enzyme Inhibition : The compound exhibits significant enzyme inhibition capabilities. For instance, it has been noted for its inhibitory effects on methionyl-tRNA synthetase in Trypanosoma brucei, a target for treating human African trypanosomiasis.
    CompoundBinding Affinity (ΔTm)EC50 (nM)Oral Bioavailability
    This compoundHigh3.7Moderate
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antiviral properties. Similar derivatives have shown effective results against various pathogens.
    DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
    Derivative AStaphylococcus aureus8 µg/mL
    Derivative BEscherichia coli16 µg/mL

Materials Science

The compound is also studied for its potential use in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to various derivatives with enhanced functionalities.

Biological Research

In biological studies, this compound is utilized to understand its effects on various biological pathways and its potential as a therapeutic agent. Interaction studies focus on its binding affinity to various biological targets using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Oxazolo[5,4-b]pyridine Derivatives

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine and related compounds:

Compound Name Molecular Formula Substituents Biological Activity/Application Key Findings Reference
This compound C₁₂H₆ClFN₂O Cl (C5), 2-fluorophenyl (C2) Inferred antimicrobial potential Structural analog activity suggests relevance for drug design. -
2-(Substituted phenyl)oxazolo[4,5-b]pyridines Varies (e.g., C₁₄H₁₀N₂O) Varied phenyl substituents (C2) Strong antibacterial (e.g., S. aureus) Compounds 169c, 169f, 169g showed MICs < 2 µg/mL.
Sulfonamide isoxazolo[5,4-b]pyridines C₇H₅ClN₂O₃S Sulfonamide groups (C5, C6) Moderate activity (E. coli, P. aeruginosa) MICs 32–64 µg/mL; lower potency than oxazolo derivatives.
6-Bromo-2-chlorooxazolo[5,4-b]pyridine C₆H₂BrClN₂O Br (C6), Cl (C2) Structural/physicochemical analysis Higher molecular weight (265.45 g/mol) may reduce bioavailability.
5-Fluoro-2-aryloxazolo[5,4-b]pyridines C₁₃H₈FNO F (C5), aryl groups (C2) β-Amyloid PET imaging ligands Fluorine enhances blood-brain barrier penetration.

Key Insights

Chlorine at C5 (vs. bromine in ) reduces molecular weight (215.64 g/mol vs. 265.45 g/mol), which could favor metabolic stability and oral bioavailability.

Antimicrobial Activity :

  • Reen et al. demonstrated that electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring of oxazolo[4,5-b]pyridines correlate with stronger antibacterial activity. The 2-fluoro substituent in the target compound, being moderately electron-withdrawing, may offer a balance between potency and toxicity.
  • Sulfonamide isoxazolo derivatives showed weaker activity, highlighting the importance of the oxazole-pyridine core for antimicrobial efficacy.

Structural Isomerism :

  • Oxazolo[5,4-b]pyridine (fusion at positions 5,4-b) vs. oxazolo[4,5-b]pyridine (fusion at 4,5-b) alters the spatial arrangement of substituents. This may impact binding to bacterial targets (e.g., DNA gyrase) .

Diagnostic Applications: Fluorinated oxazolo[5,4-b]pyridines (e.g., 5-fluoro analogs) exhibit affinity for β-amyloid plaques, suggesting that the 2-fluorophenyl group in the target compound could be leveraged for neuroimaging if modified .

Biological Activity

5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound with considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H6ClFN2OC_{12}H_6ClFN_2O and a molecular weight of approximately 248.64 g/mol. Its structure features a pyridine ring fused with an oxazole moiety, with chlorine and fluorine substituents enhancing its reactivity and biological potential.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. It is particularly noted for its inhibitory effects on specific enzymes involved in pathogenic processes. For example, compounds within this class have demonstrated potential as inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei, a target for treating human African trypanosomiasis.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial and antiviral properties. Similar oxazolo[5,4-B]pyridine derivatives have shown promising results against various pathogens, indicating that this compound could be effective in developing new antimicrobial agents.

3. Binding Affinity Studies

Studies involving binding affinity to biological targets have been conducted to understand the mechanism of action better. These studies typically utilize techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess how well the compound interacts with specific receptors or enzymes.

Case Study: Enzyme Inhibition in T. brucei

A notable study focused on the interaction of this compound with methionyl-tRNA synthetase (MetRS). The compound exhibited a high binding affinity, leading to potent inhibition of the enzyme's activity:

CompoundBinding Affinity (ΔTm)EC50 (nM)Oral Bioavailability
This compoundHigh3.7Moderate

This data suggests that the compound could be a viable candidate for further development as an antitrypanosomal agent.

Case Study: Antimicrobial Activity

In another study assessing antimicrobial properties, derivatives of oxazolo[5,4-B]pyridine were tested against various bacterial strains. The results indicated that several derivatives exhibited significant antibacterial activity:

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus8 µg/mL
Derivative BEscherichia coli16 µg/mL

These findings highlight the potential of this compound and its derivatives as antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves annulation of the oxazole ring onto a substituted pyridine precursor. A key step is the nucleophilic substitution of a chloro group on the pyridine ring with a fluorophenyl moiety. For example, activation of carboxylic acids with Ghosez’ reagent followed by cyclization under microwave irradiation can improve yields (50–70%) . Optimization often requires adjusting solvent polarity (e.g., dry pyridine or DMF), temperature (80–120°C), and catalysts (e.g., copper iodide) to suppress side reactions . Purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridine carbons at ~150 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 263.03) .
  • X-ray crystallography : Resolves fused-ring planarity and dihedral angles between substituents (e.g., fluorophenyl vs. oxazole planes at ~15°) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ values) using ATP/NADH-coupled detection .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess selectivity indices .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, aryl groups) affect bioactivity in SAR studies?

  • Methodology :

  • Comparative synthesis : Replace 2-fluorophenyl with 3-fluoro or chlorophenyl groups. Activity drops 3–5-fold against β-amyloid aggregation, highlighting the importance of ortho-substitution .
  • Electron-withdrawing groups : Introducing trifluoromethyl at position 6 enhances lipophilicity (logP from 2.1 to 3.5) and blood-brain barrier penetration in PET ligand studies .
  • Data analysis : Use QSAR models correlating Hammett σ values with IC₅₀ to predict optimal substituents .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular docking : Simulations (AutoDock Vina) show the oxazole ring forms hydrogen bonds with His96 of PI3Kγ (binding energy: −9.2 kcal/mol) .
  • Kinetic studies : Stopped-flow fluorimetry reveals non-competitive inhibition of β-secretase (Ki = 0.8 μM) .
  • Mutagenesis : Ala-scanning of caspase-3 identifies Glu246 as critical for binding, confirmed by SPR (KD = 120 nM) .

Q. How can synthetic scalability challenges (e.g., low yields, side products) be addressed?

  • Methodology :

  • Flow chemistry : Continuous synthesis reduces reaction time from 24h to 2h and improves yield by 20% via precise temperature control .
  • Byproduct mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess chloro intermediates .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact while maintaining 85% yield .

Key Recommendations

  • For SAR studies : Prioritize ortho-substituted aryl groups and trifluoromethyl derivatives for enhanced target engagement .
  • For synthesis : Adopt microwave-assisted protocols to reduce reaction times and improve reproducibility .
  • For mechanistic work : Combine docking with mutagenesis to validate binding hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.